3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid can be achieved through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions are as follows:
Reactants: 6-methyl-2-thiouracil, ethyl chloroacetate
Solvent: Aqueous ethanol
Catalyst: Potassium carbonate
Temperature: Room temperature
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: It reacts with aniline to form 2-anilinopyrimidine.
Common Reagents and Conditions
Aliphatic Amines: Used in substitution reactions to form acetamides.
Hydrazine Hydrate: Used to form hydrazinyl derivatives.
Aniline: Used to form anilinopyrimidine derivatives.
Major Products Formed
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl Derivatives: Formed from reactions with hydrazine hydrate.
Anilinopyrimidine Derivatives: Formed from reactions with aniline.
Scientific Research Applications
3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives with potential biological activities.
Biology: Studied for its interactions with nucleic acids and potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antitubercular, and anti-HIV properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to its potential therapeutic effects . The molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: A precursor used in the synthesis of 3-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: A similar compound with a different alkyl group.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: Derivatives formed from reactions with aliphatic amines.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo various chemical reactions and exhibit potential biological activities. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-6(11)10-8(9-5)14-3-2-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
OHXCUDNQSRMZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCC(=O)O |
Origin of Product |
United States |
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